molecular formula C7H8N2O4S B2929427 2-(Ethanesulfonyl)-5-nitropyridine CAS No. 767355-69-1

2-(Ethanesulfonyl)-5-nitropyridine

Cat. No.: B2929427
CAS No.: 767355-69-1
M. Wt: 216.21
InChI Key: MIZVABBXVWQIQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Ethanesulfonyl)-5-nitropyridine” would likely show the pyridine ring at the center, with the ethanesulfonyl group and the nitro group attached at the second and fifth positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the reactivity of the functional groups present. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .

Scientific Research Applications

Programmable Molecular Diode

2-(Ethanesulfonyl)-5-nitropyridine-related compounds, such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, have demonstrated potential in electronic applications. These molecules exhibit charge-induced conformational switching and rectifying behavior, which can be used in memory devices operated with external fields or as nano-actuators controlling molecular rotation by charging with a bias voltage (Derosa, Guda, & Seminario, 2003).

Crystal Structure for Optical Applications

Studies on crystal structures, like the 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid, highlight the role of these structures in optical applications. The structural arrangement, characterized by inorganic layers and organic chains of chromophores, is crucial for developing materials with specific optical properties (Zaccaro, Bagieu-Beucher, Ibanez, & Masse, 1996).

Fluorescent and Magnetic Probes

Syntheses of pyridine frameworks combining dual fluorescent and magnetic probes have been explored. These include various disubstituted pyridines and bipyridines, which are synthesized under mild conditions for potential applications in fluorescence and magnetism studies (Ziessel & Stroh, 2003).

Charge Transfer Supramolecular Assemblies

Compounds combining non-linear optical chromophores like 2-amino-5-nitropyridine with Keggin polyoxoanions have been synthesized. These compounds exhibit different charge transfer properties and thermal stability, making them interesting for studies in charge transfer and thermal behavior (Gamelas, Santos, Félix, Cavaleiro, de Matos Gomes, Belsley, & Drew, 2006).

Coordination Polymers and Magnetism

Research into coordination polymers, such as Ni(NCS)2 with 4-aminopyridine, reveals insights into molecular structures, thermodynamic relations, and magnetism. These studies are crucial for understanding the properties of materials for potential magnetic applications (Neumann, Ceglarska, Germann, Rams, Dinnebier, Suckert, Jess, & Näther, 2018).

Spectroscopic Investigations

Quantum chemical studies and spectroscopic investigations on derivatives of this compound, such as 2-amino-3-methyl-5-nitropyridine, provide valuable insights into energy, molecular structure, vibrational frequencies, and electronic properties. These studies are fundamental in the field of molecular spectroscopy and quantum chemistry (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of “2-(Ethanesulfonyl)-5-nitropyridine”. If it’s intended for use as a pharmaceutical, the mechanism of action would likely involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with “2-(Ethanesulfonyl)-5-nitropyridine” would likely depend on factors like its reactivity, toxicity, and potential for causing environmental harm .

Future Directions

The future directions for research on “2-(Ethanesulfonyl)-5-nitropyridine” could include exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

Properties

IUPAC Name

2-ethylsulfonyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVABBXVWQIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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